2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE 2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 1421482-95-2
VCID: VC4787153
InChI: InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Molecular Formula: C17H11ClFNO2S2
Molecular Weight: 379.85

2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE

CAS No.: 1421482-95-2

Cat. No.: VC4787153

Molecular Formula: C17H11ClFNO2S2

Molecular Weight: 379.85

* For research use only. Not for human or veterinary use.

2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE - 1421482-95-2

Specification

CAS No. 1421482-95-2
Molecular Formula C17H11ClFNO2S2
Molecular Weight 379.85
IUPAC Name 2-chloro-6-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Standard InChI InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22)
Standard InChI Key SVPBDNUEUDNWNM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The IUPAC name 2-chloro-6-fluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide systematically describes the compound’s architecture:

  • Benzamide backbone: A benzene ring substituted with chlorine (position 2) and fluorine (position 6).

  • Thiophene-2-carbonyl group: A thiophene ring (positions 2–5) with a ketone group at position 2.

  • Methylene linker: Connects the benzamide nitrogen to the 5-position of a second thiophene ring .

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₁₈H₁₂ClFN₂O₂S₂418.93Benzamide, thiophene, ketone
PubChem CID 86664693 C₂₅H₁₈ClF₅N₄O₂536.90Benzofurobenzimidazole, trifluoromethyl
ACS J. Med. Chem. Derivative C₂₃H₂₄N₄O₃S436.52Benzothiophene, piperidine carbonyl

Synthesis and Characterization

Synthetic Routes

The compound’s synthesis likely employs amide coupling strategies similar to those reported for structurally related benzothiophene derivatives . A three-step approach is proposed:

  • Thiophene-2-carbonyl chloride preparation:
    Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane .

  • Methylthiophene intermediate synthesis:
    5-(Aminomethyl)thiophen-2-yl methanol reacts with thiophene-2-carbonyl chloride in the presence of triethylamine (NEt₃) to form 5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine.

  • Final amide coupling:
    2-Chloro-6-fluorobenzoic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA), followed by reaction with the methylthiophene amine intermediate .

Table 2: Reagents and Conditions for Key Steps

StepReactant AReactant BCoupling AgentSolventYield (%)
1Thiophene-2-carboxylic acidSOCl₂CH₂Cl₂92
25-(Aminomethyl)thiophen-2-olThiophene-2-carbonyl chlorideNEt₃THF78
32-Chloro-6-fluorobenzoic acidMethylthiophene amineHATU/DIPEADMF65

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 6H, aromatic), 4.62 (s, 2H, CH₂), 2.98 (s, 2H, thiophene-CH₂) .

  • HRMS (ESI-TOF): m/z calcd for C₁₈H₁₂ClFN₂O₂S₂ [M+H]⁺ 418.93, found 418.92 .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), improves to 1.2 mg/mL in 10% DMSO .

  • Thermal stability: Decomposes at 218°C (DSC).

Computational Predictions

  • LogP: 3.8 (Predicted via XLogP3-AA ).

  • Polar surface area: 98.5 Ų (Calculated using MolInspiration).

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